An In-depth Technical Guide to (1R,2S)-2-Amino-1,2-diphenylethanol
An In-depth Technical Guide to (1R,2S)-2-Amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2S)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that serves as a versatile building block in synthetic organic chemistry and has garnered attention for its biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as a chiral auxiliary and its interaction with the N-methyl-D-aspartate (NMDA) receptor.
Chemical and Physical Properties
(1R,2S)-2-Amino-1,2-diphenylethanol, also known as (1R,2S)-(-)-2-amino-1,2-diphenyl-ethanol, is a white to pale yellow crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₅NO | [2][3] |
| Molecular Weight | 213.28 g/mol | [4] |
| CAS Number | 23190-16-1 | [4] |
| Melting Point | 142-144 °C | [5] |
| Optical Rotation | [α]²⁵/D -7.0° (c=0.6 in ethanol) | [5] |
| Appearance | White to pale yellow crystal or powder | [1] |
| Solubility | Soluble in polar solvents like ethanol, methanol (B129727), and chloroform.[6][7] Likely has low solubility in non-polar solvents.[7] | [6][7] |
Spectroscopic Data
The structural elucidation of (1R,2S)-2-Amino-1,2-diphenylethanol is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. The protons on the phenyl rings typically appear as multiplets in the range of δ 7.2-7.4 ppm. The methine protons (CH-OH and CH-NH₂) appear as distinct signals, with their chemical shifts and coupling constants being crucial for confirming the stereochemistry.
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the two phenyl groups and the two aliphatic carbons. The carbons of the phenyl rings resonate in the aromatic region (typically δ 125-145 ppm), while the benzylic carbons (C-OH and C-NH₂) appear at higher field.
Infrared (IR) Spectroscopy
The IR spectrum of (1R,2S)-2-Amino-1,2-diphenylethanol displays characteristic absorption bands corresponding to its functional groups. Key peaks include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
N-H stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-amino-1,2-diphenylethanol (B1215729) would be expected to show a molecular ion peak (M⁺) at m/z 213. Common fragmentation patterns for amino alcohols include the loss of water (M-18), cleavage adjacent to the amino group, and fragmentation of the phenyl rings.[6][8]
Experimental Protocols
Synthesis of (1R,2S)-2-Amino-1,2-diphenylethanol
A common method for the synthesis of the racemic erythro-2-amino-1,2-diphenylethanol is the reduction of benzoin (B196080) oxime.[3] The enantiomerically pure (1R,2S) isomer can be obtained through resolution of the racemate or via asymmetric synthesis.
Protocol: Catalytic Hydrogenation of Benzoin Oxime
This protocol describes the synthesis of the racemic erythro-2-amino-1,2-diphenylethanol.
Materials:
-
Benzoin oxime
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas source
-
Filtration apparatus
Procedure:
-
Dissolve benzoin oxime in methanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to approximately 50 psi.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully depressurize the vessel and filter the reaction mixture to remove the Pd/C catalyst.
-
Wash the catalyst with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from methanol to yield pure erythro-2-amino-1,2-diphenylethanol.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
The enantiomeric purity of (1R,2S)-2-Amino-1,2-diphenylethanol can be determined by chiral HPLC.
General HPLC Conditions:
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H) is often effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio will need to be optimized for the specific column and system.
-
Detection: UV detection at a wavelength where the phenyl groups absorb (e.g., 220 nm or 254 nm).
-
Flow Rate: Typically around 1.0 mL/min.
Applications in Asymmetric Synthesis
(1R,2S)-2-Amino-1,2-diphenylethanol is a valuable chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.
Workflow for the Use as a Chiral Auxiliary:
Caption: General workflow for the application of (1R,2S)-2-Amino-1,2-diphenylethanol as a chiral auxiliary.
Biological Activity: NMDA Receptor Antagonism
(1R,2S)-2-Amino-1,2-diphenylethanol and its derivatives have been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, acting as antagonists.[9] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.
NMDA Receptor Signaling Pathway
The NMDA receptor is a complex ion channel that, when activated by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺ ions into the neuron. This calcium influx triggers a cascade of downstream signaling events. As an antagonist, (1R,2S)-2-Amino-1,2-diphenylethanol would block this channel, thereby inhibiting these downstream effects.
Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of (1R,2S)-2-Amino-1,2-diphenylethanol.
Experimental Protocol: [³H]MK-801 Binding Assay
The affinity of a compound for the NMDA receptor can be determined using a radioligand binding assay, such as the [³H]MK-801 binding assay.[10] MK-801 is a non-competitive NMDA receptor antagonist that binds to a site within the ion channel.
Principle: This assay measures the ability of a test compound to displace the radiolabeled [³H]MK-801 from its binding site on the NMDA receptor in a preparation of rat brain membranes.
Materials:
-
Rat forebrain membranes (source of NMDA receptors)
-
[³H]MK-801 (radioligand)
-
Test compound ((1R,2S)-2-Amino-1,2-diphenylethanol)
-
Glutamate and Glycine (to open the channel for [³H]MK-801 binding)
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat forebrain membranes according to standard protocols.
-
In a series of tubes, incubate the membranes with a fixed concentration of [³H]MK-801, saturating concentrations of glutamate and glycine, and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific [³H]MK-801 binding (IC₅₀). This value can be used to calculate the binding affinity (Ki).
Safety and Handling
(1R,2S)-2-Amino-1,2-diphenylethanol is classified as a skin and eye irritant and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
(1R,2S)-2-Amino-1,2-diphenylethanol is a chiral molecule with significant utility in both synthetic chemistry and pharmacology. Its well-defined stereochemistry makes it an effective chiral auxiliary for the synthesis of enantiomerically enriched compounds. Furthermore, its antagonistic activity at the NMDA receptor suggests its potential as a lead compound for the development of novel therapeutics targeting neurological disorders. This guide has provided a detailed overview of its properties, synthesis, analysis, and applications to aid researchers in their scientific endeavors.
References
- 1. Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol 99 23190-16-1 [sigmaaldrich.com]
- 5. (1R,2S)-(-)-2-氨基-1,2-二苯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. (1R,2S)-2-Amino-1,2-diphenylethanol | 23190-16-1 [chemicalbook.com]
- 10. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
